molecular formula C19H16Cl2N4O B2919341 3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2034230-90-3

3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide

Cat. No.: B2919341
CAS No.: 2034230-90-3
M. Wt: 387.26
InChI Key: DJCBZLRAPIIMHD-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a structurally complex amide derivative featuring a dichlorophenyl group and a pyrazine-pyridine hybrid substituent. Its molecular formula is C₁₉H₁₅Cl₂N₄O, with a molecular weight of 401.25 g/mol. The compound’s propanamide backbone is substituted at the third carbon with a 2,4-dichlorophenyl group, while the amide nitrogen is linked to a methyl-pyrazine moiety bearing a pyridin-3-yl group at position 3.

The pyridine and pyrazine groups likely require Suzuki-Miyaura or nucleophilic aromatic substitution reactions for installation.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O/c20-15-5-3-13(16(21)10-15)4-6-18(26)25-12-17-19(24-9-8-23-17)14-2-1-7-22-11-14/h1-3,5,7-11H,4,6,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCBZLRAPIIMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a nitrogen-containing heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse sources, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A 2,4-dichlorophenyl group.
  • A pyridin-3-yl and pyrazin-2-yl moiety linked through a propanamide chain.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antineoplastic (anti-cancer) activity.
  • Antibacterial properties.
  • Potential effects on the endocannabinoid system , particularly through inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes.
  • Inhibition of Enzymes : Compounds similar to 3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide have been shown to inhibit COX enzymes selectively, which may contribute to their anti-inflammatory effects .
  • Interaction with Receptors : The compound may interact with various receptors involved in pain modulation and inflammation, enhancing endocannabinoid levels by inhibiting FAAH activity .

In Silico Studies

Recent studies utilizing computational methods such as SuperPred and SwissADME have predicted the bioactivity of similar compounds based on their molecular descriptors. These studies suggest that structural modifications can significantly enhance biological activity while reducing toxicity .

Case Studies

  • Antineoplastic Activity : A study involving derivatives of 1,2,4-triazole indicated that modifications to the structure could yield compounds with promising anti-cancer properties. The screening of such derivatives revealed potential for antineoplastic activity, suggesting a pathway for further exploration of 3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide in cancer therapy .
  • Antibacterial Effects : Research conducted on nitrogen-containing heterocycles has shown significant antibacterial effects against various pathogens. The structure of 3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide positions it as a candidate for further investigation in this area .

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReference
AntineoplasticInhibition of cell proliferation; apoptosis induction
AntibacterialDisruption of bacterial cell wall synthesis
Anti-inflammatoryCOX inhibition; increased endocannabinoid levels

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of 5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.

Case Study: Chagas Disease Treatment

  • Research Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Trypanosoma cruzi. The research involved phenotypic high-content screening against intracellular parasites in infected VERO cells, leading to the identification of several promising compounds .
  • Optimization : The optimization process improved potency and metabolic stability, resulting in significant reductions in parasite burden in mouse models. Two lead compounds from this series showed enhanced oral bioavailability and reduced side effects compared to conventional treatments like benznidazole .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Its structural features allow it to interact with various biological targets involved in cancer cell proliferation.

Case Study: Cancer Cell Inhibition

  • Research Findings : A study highlighted that modifications to the triazole structure could enhance its inhibitory effects on specific cancer cell lines. For instance, triazole derivatives were tested for their ability to inhibit JNK (c-Jun N-terminal kinase), which is implicated in cancer progression .
  • Results : The structure-activity relationship (SAR) studies indicated that specific substitutions on the triazole ring significantly influenced the anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines .

Synthesis and Structural Modifications

The synthesis of 5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through various methodologies that allow for structural modifications aimed at enhancing biological activity.

Synthesis Methodologies

  • Microwave-Assisted Synthesis : Recent advancements have introduced microwave-mediated techniques that facilitate rapid synthesis without catalysts. This approach has shown promise in generating high yields of triazole derivatives with diverse substituents .
Synthesis Method Yield (%) Comments
Microwave-Assisted83Eco-friendly and efficient
Traditional Heating60Longer reaction times

Potential as a Scaffold for Drug Development

The unique structural characteristics of 5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide make it an attractive scaffold for further drug development.

Applications in Drug Design

  • Researchers have begun exploring its derivatives as potential leads for new therapeutic agents targeting various diseases beyond parasitic infections and cancer. The ability to modify functional groups on the triazole ring allows for tailored interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with several analogs:

Molecular formula: C₉H₉Cl₂NO; molecular weight: 234.08 g/mol. Lacks the pyrazine-pyridine system, resulting in lower molecular weight and reduced steric complexity. Its herbicidal activity is attributed to the dichlorophenyl group’s electrophilic properties .

Compounds 7c–7f (): Feature thiazole and oxadiazole rings instead of pyrazine-pyridine. Example: Compound 7c (C₁₆H₁₇N₅O₂S₂) has a molecular weight of 375.46 g/mol and a melting point of 134–178°C.

Synthesis 2016 Compounds ( and ) :

  • Example: Compound 5 (C₂₈H₂₈Cl₂FN₅O₃S₂) includes a pyrazolyl core and fluorophenyl group.
  • Melting point: 126–127°C ; synthesized in 60% yield via amide coupling.
  • The fluorophenyl group may increase metabolic stability compared to dichlorophenyl derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₅Cl₂N₄O 401.25 Not reported 2,4-Dichlorophenyl, pyrazine-pyridine
Propanil C₉H₉Cl₂NO 234.08 Not reported 3,4-Dichlorophenyl
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375.46 134–178 Thiazole, oxadiazole, methylphenyl
Compound 5 () C₂₈H₂₈Cl₂FN₅O₃S₂ 656.61 126–127 Pyrazolyl, fluorophenyl, methylthio

Substituent Effects on Activity

  • Dichlorophenyl Position : The target compound’s 2,4-dichloro substitution differs from propanil’s 3,4-dichloro configuration. Positional isomerism can alter electronic distribution and receptor binding .
  • Heterocyclic Systems : Pyrazine-pyridine hybrids may enhance π-π stacking or metal coordination compared to thiazole-oxadiazole systems in compounds .
  • Amide Linkage : All compared compounds retain the propanamide backbone, critical for stability and intermolecular interactions.

Q & A

(Basic) What are the recommended synthetic routes for 3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide?

Methodological Answer:
A robust synthetic approach involves coupling intermediates via amide bond formation. For example:

Intermediate Preparation : Synthesize the pyrazine-pyridine scaffold (e.g., via Suzuki-Miyaura coupling for pyridinyl substitution) .

Propanamide Linkage : React 3-(2,4-dichlorophenyl)propanoic acid derivatives with the pyrazine-pyridine methylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

(Basic) How to characterize the compound’s structure and confirm its identity?

Methodological Answer:
Employ multi-modal analytical techniques:

NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify aromatic proton environments (e.g., dichlorophenyl at δ 7.2–7.8 ppm) and amide carbonyl signals (δ ~165–170 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .

X-ray Crystallography (if crystalline): Resolve the 3D structure to validate substituent positioning and hydrogen bonding patterns .

(Advanced) How to optimize reaction yields and minimize byproducts during synthesis?

Methodological Answer:
Optimization strategies include:

Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling steps to improve efficiency .

Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for amide bond formation to enhance solubility and reaction rates .

Temperature Control : Perform reactions under reflux (80–100°C) for pyrazine ring activation while avoiding decomposition .

Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., molar ratios, reaction time) and interactions affecting yield .

(Advanced) How to address contradictions in reported biological activity data for this compound?

Methodological Answer:
Resolve discrepancies via:

Assay Replication : Repeat experiments under standardized conditions (e.g., cell lines, incubation times) to rule out variability .

Orthogonal Assays : Cross-validate results using multiple techniques (e.g., enzymatic inhibition assays vs. cellular viability tests) .

Structural Confirmation : Ensure compound integrity (e.g., via LC-MS) to exclude degradation products .

Meta-Analysis : Compare data across studies to identify trends (e.g., IC50_{50} values clustered in specific ranges under defined conditions) .

(Advanced) What computational modeling approaches are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:
Leverage computational tools to predict interactions:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity or binding affinity .

Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina to identify key residues (e.g., hydrophobic pockets accommodating dichlorophenyl groups) .

Molecular Dynamics (MD) : Model conformational stability in solution to assess bioavailability .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Work in a fume hood to avoid inhalation of fine particles .

Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services .

(Advanced) How to design experiments to explore the compound’s mechanism of action?

Methodological Answer:

Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography to isolate binding proteins .

Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways in treated cells .

Kinetic Studies : Measure enzyme inhibition rates (e.g., KiK_i, kcatk_{cat}) under varying substrate concentrations .

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